

Application Notes and Protocols for Ochratoxin C Extraction from Grain Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ochratoxin C*

Cat. No.: *B1677092*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochratoxin C (OTC) is a chlorinated derivative of ochratoxin A (OTA), a nephrotoxic and carcinogenic mycotoxin produced by several species of *Aspergillus* and *Penicillium* fungi. The contamination of agricultural commodities, particularly grains such as wheat, maize, and barley, with ochratoxins is a significant concern for food safety and public health. Accurate and efficient extraction of these toxins from complex grain matrices is crucial for their detection and quantification.

These application notes provide a detailed overview and a specific protocol for the extraction of **Ochratoxin C** from grain samples. The information is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing a suitable extraction methodology for their analytical needs.

Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical for achieving high recovery rates and accurate quantification of **Ochratoxin C**. Various techniques have been developed and validated for mycotoxin analysis in cereals. Below is a summary of the performance of several common extraction methods for ochratoxins in grain matrices.

Extraction Method	Grain Matrix	Analyte	Recovery Rate (%)	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Reference
QuEChER S	Wheat, Rice, Corn	Ochratoxin A	> 85%	-	Within EU legal limits	[1]
Immunoaffinity Column (IAC) Purification	Various Cereals	Ochratoxin A	68 - 106%	0.1	-	[2]
Solid-Phase Extraction (SPE)	Cereals	Ochratoxin A	70 - 120%	-	1	[3]
Solid Bar Microextraction (SBME)	Wheat	Ochratoxin A	35 - 36%	2.5	-	[4]
Solid Bar Microextraction (SBME)	Maize	Ochratoxin A	38 - 39%	0.9	-	[4]
Liquid-Liquid Extraction (LLE) & SPE	Cereals	Ochratoxin A	-	-	1	[3]

Magnetic Solid-Phase Extraction (MSPE)	Maize	Ochratoxin s	73.8 - 105.3%	0.02 - 1.67	-	[5]
--	-------	--------------	---------------	-------------	---	-----

Note: Data for Ochratoxin A is often used as a proxy for **Ochratoxin C** due to their structural similarity and co-occurrence. The specific recovery and detection limits can vary based on the exact protocol, instrumentation, and laboratory conditions.

Experimental Protocol: QuEChERS Method for Ochratoxin C Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for mycotoxin analysis due to its simplicity, high throughput, and minimal solvent usage. The following is a detailed protocol for the extraction of **Ochratoxin C** from grain samples using a modified QuEChERS approach.

Materials and Reagents:

- Homogenized grain sample
- Acetonitrile (ACN)
- Water, HPLC grade
- Acetic Acid, glacial
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium acetate ($NaOAc$), anhydrous
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes with screw caps

- 15 mL polypropylene centrifuge tubes with screw caps
- Vortex mixer
- Centrifuge capable of reaching $>3000 \times g$
- Syringe filters (e.g., 0.22 μm PTFE)
- Autosampler vials

Procedure:**• Sample Preparation:**

1. Weigh 5 g of a homogenized grain sample into a 50 mL centrifuge tube.

• Extraction:

1. Add 10 mL of an extraction solvent mixture of water, acetonitrile, and acetic acid in a ratio of 20:70:10 (v/v/v) to the sample tube.[\[1\]](#)

2. Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the matrix.

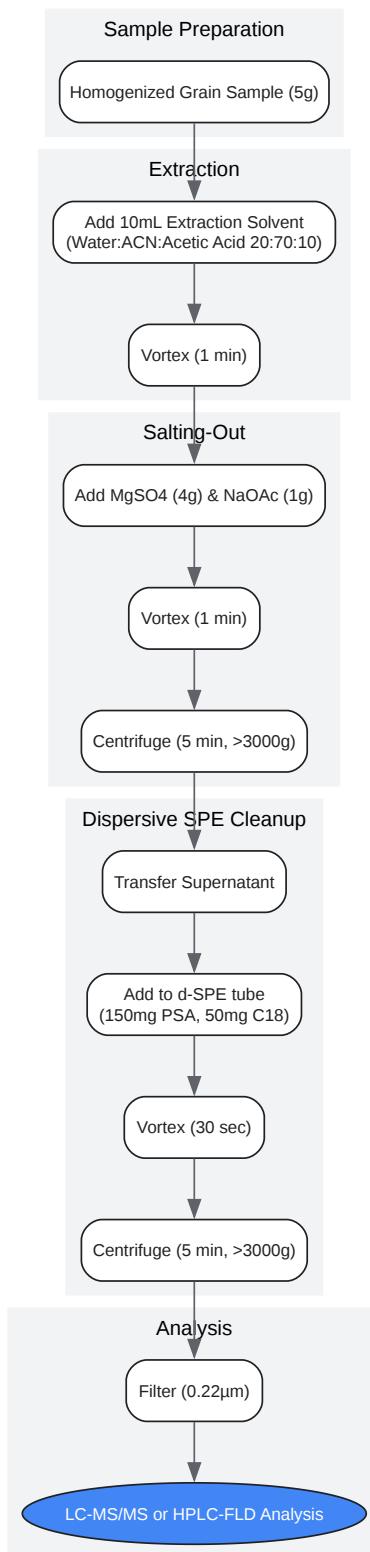
• Salting-Out (Liquid-Liquid Partitioning):

1. Add 4 g of anhydrous $MgSO_4$ and 1 g of anhydrous $NaOAc$ to the tube.

2. Immediately cap the tube and vortex for 1 minute to prevent the formation of agglomerates. This step facilitates the separation of the acetonitrile layer from the aqueous layer.

3. Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.

• Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:


1. Transfer the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.

2. Cap the tube and vortex for 30 seconds. The PSA helps in removing polar matrix components, while C18 removes non-polar interferences.
3. Centrifuge at $\geq 3000 \times g$ for 5 minutes.

- Final Extract Preparation:
 1. Take an aliquot of the cleaned supernatant and filter it through a $0.22 \mu\text{m}$ syringe filter into an autosampler vial.
 2. The extract is now ready for analysis by a suitable chromatographic technique, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

Ochratoxin C Extraction Workflow (QuEChERS)

[Click to download full resolution via product page](#)

Caption: QuEChERS workflow for **Ochratoxin C** extraction from grain samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ochratoxin A in Wheat and Maize by Solid Bar Microextraction with Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Ochratoxin C Extraction from Grain Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677092#ochratoxin-c-extraction-protocol-from-grain-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com